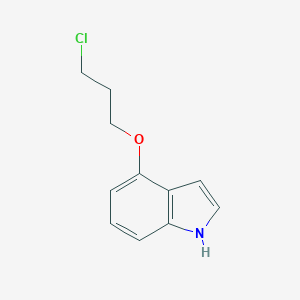

4-(3-chloropropoxy)-1H-indole

Descripción general

Descripción

4-(3-chloropropoxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

4-(3-chloropropoxy)-1H-indole has been used in various scientific research applications, including studies on the endocannabinoid system, cannabinoid receptors, and the effects of synthetic cannabinoids on the body. It has also been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other medical conditions.

Mecanismo De Acción

The mechanism of action of 4-(3-chloropropoxy)-1H-indole is similar to that of natural cannabinoids, such as THC. It binds to cannabinoid receptors in the brain and body, producing a range of effects, including pain relief, relaxation, and altered perception. However, unlike natural cannabinoids, synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 are often more potent and can have unpredictable effects.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 4-(3-chloropropoxy)-1H-indole vary depending on the dose and route of administration. In general, it produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception. It can also cause side effects such as anxiety, paranoia, and nausea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-(3-chloropropoxy)-1H-indole in lab experiments is its potency and predictability. Researchers can use it to study the effects of cannabinoids on the body and brain without having to rely on natural sources, which can vary in potency and composition. However, one limitation is that synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 can have unpredictable effects and may not accurately reflect the effects of natural cannabinoids.

Direcciones Futuras

There are many potential future directions for research on 4-(3-chloropropoxy)-1H-indole, including studies on its potential therapeutic applications, its effects on different cannabinoid receptors, and its interactions with other drugs. Researchers may also explore the use of other synthetic cannabinoids with different chemical structures and properties. Ultimately, further research is needed to fully understand the effects and potential applications of this compound.

Propiedades

Número CAS |

151720-06-8 |

|---|---|

Nombre del producto |

4-(3-chloropropoxy)-1H-indole |

Fórmula molecular |

C11H12ClNO |

Peso molecular |

209.67 g/mol |

Nombre IUPAC |

4-(3-chloropropoxy)-1H-indole |

InChI |

InChI=1S/C11H12ClNO/c12-6-2-8-14-11-4-1-3-10-9(11)5-7-13-10/h1,3-5,7,13H,2,6,8H2 |

Clave InChI |

FOGIRJDUSOIUGW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCCCl |

SMILES canónico |

C1=CC2=C(C=CN2)C(=C1)OCCCCl |

Sinónimos |

1-chloro-3-(indol-4-yloxy)propane |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)